Hexadeca-6,11-dienal
Description
Hexadeca-6,11-dienal is a 16-carbon aliphatic aldehyde containing two double bonds at positions 6 and 11. Its stereoisomerism significantly influences its chemical and biological properties. Two key isomers are identified:
- (6Z,11E)-6,11-Hexadecadienal (CAS 83483-58-3, Molecular Formula: C₁₆H₂₈O, Molecular Weight: 236.40 g/mol), synthesized via optimized routes with yields up to 66% .
- (6E,11Z)-6,11-Hexadecadienal (CAS 58701-06-7, Molecular Weight: 236.39 g/mol), identified as a sex pheromone in Antheraea polyphemus moths .
The compound's bioactivity, particularly in insect communication, is highly dependent on double-bond geometry and chain length. Its synthesis often involves olefin metathesis or condensation reactions, with yields varying based on catalytic systems (e.g., Grubbs II catalyst yields 10–32% for related dienals ).
Properties
CAS No. |
58701-06-7 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-6,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,16H,2-4,7-9,12-15H2,1H3 |
InChI Key |
UVAAPIIWFSOFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadeca-6,11-dienal can be synthesized through several methods. One common approach involves the use of commercially available starting materials such as 10-bromo-1-decanol. The synthesis typically involves key reactions like Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis . The terminal formyl group is often introduced early in the synthesis to avoid isomerization of the conjugated diene system .
Industrial Production Methods: Industrial production of this compound often requires scalable and efficient synthetic routes. The use of diethylacetal intermediates and selective oxidation methods are common in large-scale production . The synthesis must be carefully controlled to maintain the integrity of the (Z,Z)-conjugated diene system.
Chemical Reactions Analysis
Types of Reactions: Hexadeca-6,11-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadeca-6,11-dienol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexadeca-6,11-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Industry: Utilized in the production of pheromone traps for pest management in agriculture.
Mechanism of Action
Hexadeca-6,11-dienal exerts its effects primarily through its role as a pheromone. It binds to specific olfactory receptors in insects, triggering a series of molecular events that lead to behavioral responses such as attraction or mating. The compound’s double bonds and aldehyde group are critical for its interaction with these receptors .
Comparison with Similar Compounds
Table 1: Molecular Data for Hexadeca-6,11-dienal and Analogues
Key Observations :
Key Observations :
Table 3: Functional Roles in Nature
Key Observations :
- Stereochemistry: The (6E,11Z)-isomer is critical for pheromone activity in A. polyphemus, while even minor shifts (e.g., 4E,6E,11Z) confer specificity to other species .
- Chain Length and Double Bonds : Adding a third double bond (trienals) or extending the chain reduces cross-reactivity, highlighting evolutionary adaptation in pheromone systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
